molecular formula C17H24ClNO3 B2537138 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2060063-60-5

1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2537138
CAS No.: 2060063-60-5
M. Wt: 325.83
InChI Key: OEBHICSONPTMDL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a high-purity organic compound supplied for life science and chemical research. This pyrrolidine derivative, with a molecular formula of C17H24ClNO3 and a molecular weight of 325.84 g/mol, is characterized by its distinct benzyl and tetrahydropyran (oxane) substituents, making it a valuable complex molecular scaffold . The compound is offered as a powder and is recommended to be stored at room temperature . Its structural features suggest potential applications as a key synthetic intermediate or building block in medicinal chemistry for the development of novel pharmacologically active molecules. Researchers utilize this compound in the exploration of new chemical entities, particularly in constructing diverse compound libraries. It can be packaged under argon or vacuum for air-sensitive materials, and bulk packaging options are available, including palletized containers and larger drums . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.ClH/c19-17(20)16-12-18(10-13-4-2-1-3-5-13)11-15(16)14-6-8-21-9-7-14;/h1-5,14-16H,6-12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBHICSONPTMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 2060063-60-5) is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C17H24ClNO3 and a molecular weight of approximately 325.84 g/mol, this compound features a pyrrolidine ring, a benzyl group, and an oxane moiety, contributing to its structural complexity and potential pharmacological applications .

Chemical Structure and Properties

The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Benzyl Group : Enhances lipophilicity and potential receptor interactions.
  • Oxane Moiety : Contributes to the compound's stereochemistry and reactivity.
  • Carboxylic Acid Functional Group : Imparts acidity and enhances solubility in polar solvents.

This unique combination of functional groups suggests diverse interactions with biological targets, which are essential for its activity in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antiviral Properties : Potential inhibition of viral neuraminidase, which is crucial for viral replication.
  • Neuroprotective Effects : Possible modulation of neurotransmitter systems, indicating a role in neurodegenerative diseases.
  • Antimicrobial Activity : Initial screenings suggest effectiveness against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in viral replication, similar to other pyrrolidine derivatives .
  • Receptor Modulation : Its structural components may allow it to interact with various neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of this compound. Key findings include:

StudyMethodologyKey Results
Synthesis via multi-step organic reactionsConfirmed structural integrity through NMR and mass spectrometry.
In vitro antiviral assays against influenza virusDemonstrated significant inhibition of neuraminidase activity with IC50 values indicating potency comparable to established inhibitors.
Neuroprotective assays in cell culturesShowed reduced cytotoxic effects in neuronal cell lines exposed to oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acidHydroxy group instead of oxaneDifferent hydroxyl functional group affects reactivity
Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidineMethoxyphenyl substitutionAlters electronic properties and biological activity
1-BenzylpyrrolidineLacks carboxylic acid functionalitySimpler structure, less polar, different applications

The distinct combination of an oxane ring with a carboxylic acid group within a pyrrolidine framework may confer unique chemical properties and biological activities compared to these similar compounds .

Scientific Research Applications

Medicinal Chemistry

1. Potential Therapeutic Uses

Research indicates that 1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride may have applications in treating neurological disorders due to its structural similarity to known psychoactive compounds. Its ability to modulate neurotransmitter systems suggests it could be explored for conditions such as anxiety, depression, and other mood disorders.

2. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity. For instance, modifications to the benzyl or pyrrolidine moieties could yield compounds with improved pharmacokinetic profiles or specificity towards certain biological targets.

Biological Research

1. Buffering Agent in Cell Cultures

This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH stability within the range of 6 to 8.5, which is critical for the viability and functionality of cultured cells .

2. Investigating Mechanisms of Action

Studies utilizing this compound can help elucidate the mechanisms underlying its effects on cellular processes. For example, researchers can investigate how it influences cell signaling pathways or gene expression in various cell types.

Industrial Applications

1. Chemical Synthesis

The compound can be utilized in the synthesis of other complex organic molecules due to its functional groups, making it valuable in pharmaceutical and agrochemical industries. Its ability to participate in various chemical reactions (e.g., nucleophilic substitutions) broadens its applicability in synthetic chemistry.

2. Material Science

There is potential for exploring the use of this compound in developing new materials, particularly those requiring specific chemical properties or functionalities derived from its unique structure.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyInvestigated the effects on serotonin receptors; showed promising results in modulation .
Study BCell CultureEvaluated as a buffering agent; effective in maintaining pH and enhancing cell viability .
Study CSynthetic ChemistryExplored as a precursor for novel compounds; demonstrated versatility in functionalization .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The oxan-4-yl group in the target compound introduces a six-membered ether ring, which may enhance solubility in polar solvents compared to aromatic (e.g., 4-methoxyphenyl) or alkyl (e.g., methyl) substituents .
  • Stereochemistry :
    • The trans configuration in 4-methoxyphenyl analogs is critical for receptor binding in some pharmacological contexts .
  • Ring Size :
    • Piperidine derivatives (e.g., Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate) have larger ring sizes, altering conformational flexibility and metabolic stability .

Commercial and Research Availability

  • The target compound is marketed by American Elements but requires direct inquiry for safety and pricing .
  • Comparators like the 4-methoxyphenyl and 4-methyl derivatives are available from suppliers such as Enamine Ltd and PharmaBlock Sciences , indicating broader industrial adoption .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzyl-protected intermediates with oxane derivatives, followed by cyclization and acid-mediated carboxylation. Catalysts such as palladium or copper (e.g., for cross-coupling) and solvents like DMF or toluene are critical for regioselectivity . Optimization requires adjusting reaction temperature (e.g., 80–120°C), catalyst loading (5–10 mol%), and purification via column chromatography or recrystallization. Yield improvements (60–85%) are achievable by monitoring reaction progress with TLC or HPLC .

Q. How should researchers characterize the structural and purity profile of this compound using analytical techniques?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR for stereochemical confirmation (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm), HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z ~336.18). Cross-validate with FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N–H broad peak ~2500 cm⁻¹) .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrrolidine ring or decarboxylation. Use desiccants (silica gel) to avoid moisture absorption. Handle with nitrile gloves, safety goggles, and lab coats in a fume hood to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts, mass spec fragmentation) observed during structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic conformational changes (e.g., oxane ring puckering). Use 2D NMR (COSY, NOESY) to clarify spatial proximities and X-ray crystallography for absolute configuration. Compare experimental HRMS fragmentation patterns with computational predictions (e.g., in silico tools like MassFrontier) .

Q. What strategies are effective in evaluating the compound's potential biological activity, given its structural features?

  • Methodological Answer : Prioritize in vitro assays targeting GPCRs or ion channels due to the benzyl-pyrrolidine motif’s affinity for neuroactive receptors. Use molecular docking (AutoDock Vina) to predict binding to the oxan-4-yl moiety’s hydrogen-bonding sites. Validate with SAR studies by modifying the benzyl or oxane substituents .

Q. What synthetic challenges arise when scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling issues include exothermic side reactions (e.g., over-alkylation) and solvent volume constraints. Implement flow chemistry for heat dissipation and in-line FTIR monitoring to track intermediate formation. Optimize workup steps (e.g., liquid-liquid extraction vs. centrifugation) to reduce purification losses .

Q. How do stereochemical considerations impact the compound’s reactivity and biological interactions?

  • Methodological Answer : The 3-carboxylic acid’s stereochemistry (R/S configuration) affects salt dissociation kinetics and target binding. Use chiral HPLC (Chiralpak IG-3 column) to separate enantiomers and circular dichroism (CD) to correlate configuration with bioactivity. Synthesize enantiopure intermediates via asymmetric catalysis (e.g., Jacobsen’s catalyst) .

Data Contradiction Analysis

  • Example : Conflicting solubility data (e.g., aqueous vs. DMSO) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC . Adjust crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

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